2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-fluoroanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-3-1-2-4-7(6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJJOYBVZJHOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225381 | |
| Record name | 2-[(2-Fluorophenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176721-71-3 | |
| Record name | 2-[(2-Fluorophenyl)amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176721-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Fluorophenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Thiazole Ring
The thiazole ring is typically constructed via the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thiourea or substituted thioureas. This cyclization reaction forms the 1,3-thiazole core under mild to moderate heating conditions, often in polar solvents such as ethanol or acetic acid.
Alternative methods include the condensation of thiosemicarbazones with α-bromoketones, as reported in related thiazole syntheses, providing access to substituted thiazoles with diverse substituents.
Esterification and Hydrolysis
The carboxylic acid functionality at the 4-position can be introduced as an ester (e.g., ethyl ester) during synthesis for improved solubility and handling. Esterification is commonly achieved by reacting the corresponding acid chloride or carboxylic acid with ethanol under acidic catalysis.
Subsequent hydrolysis of the ester group under acidic or basic conditions yields the free carboxylic acid, 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Thiazole ring formation | α-Haloketone + thiourea, reflux in ethanol or acetic acid | Formation of 1,3-thiazole core |
| 2 | Amination (substitution) | 2-Fluoroaniline, acidic conditions or Pd-catalyzed amination | Introduction of 2-(2-fluorophenyl)amino substituent |
| 3 | Esterification | Ethanol, acid catalyst | Formation of ethyl ester intermediate |
| 4 | Hydrolysis | Acidic or basic hydrolysis | Conversion to carboxylic acid final product |
Alternative Synthetic Approaches
The Hantzsch condensation of thiobenzamide derivatives with α-bromoketones bearing fluorophenyl substituents offers an alternative pathway to access the target thiazole scaffold with the desired substitution pattern.
Suzuki–Miyaura palladium-catalyzed cross-coupling reactions have been employed in related thiazole syntheses to introduce fluorophenyl groups on the thiazole ring, although this method is more common for aryl substituents at other positions.
Reaction conditions such as solvent choice, temperature, and reaction time significantly impact yield and purity. For example, condensation reactions in acetic acid or DMF at 90–100 °C for 5 hours have been reported to efficiently produce thiazole derivatives.
Purification is typically achieved by column chromatography or recrystallization to obtain high-purity compounds (>97% purity), confirmed by spectroscopic methods including NMR, FT-IR, and mass spectrometry.
Industrial scale-up involves batch or continuous flow synthesis with precise control of parameters such as pH, temperature, and reagent stoichiometry to maximize yield and minimize by-products.
NMR spectroscopy (¹H and ¹³C NMR): Confirms the presence and position of the fluorophenylamino substituent and integrity of the thiazole ring.
FT-IR spectroscopy: Identifies characteristic ester or carboxylic acid carbonyl stretches and thiazole ring vibrations.
Mass spectrometry (HRMS): Validates molecular weight and formula.
X-ray crystallography: Used in some studies to confirm molecular structure and stereochemistry.
| Preparation Aspect | Details |
|---|---|
| Thiazole ring formation | Hantzsch synthesis via α-haloketone + thiourea; alternative: thiobenzamide + α-bromoketone |
| Fluorophenylamino introduction | Nucleophilic aromatic substitution or Pd-catalyzed amination with 2-fluoroaniline |
| Esterification | Acid-catalyzed reaction with ethanol |
| Hydrolysis | Acidic/basic hydrolysis to yield carboxylic acid |
| Typical solvents | Ethanol, acetic acid, DMF |
| Reaction temperatures | 60–100 °C depending on step |
| Purification | Column chromatography, recrystallization |
| Characterization techniques | NMR, FT-IR, HRMS, X-ray crystallography |
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives possess antimicrobial properties. The incorporation of a fluorine atom into the structure may enhance these properties by increasing lipophilicity and bioactivity. Preliminary studies have shown that compounds similar to 2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid exhibit activity against various bacterial strains, suggesting potential for development as new antimicrobial agents.
Anticancer Potential
Thiazoles are known for their diverse biological activities, including anticancer effects. Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism of action often involves interference with cellular signaling pathways related to growth and survival. The fluorinated derivative may enhance potency due to improved interactions with target proteins.
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor in biochemical pathways relevant to disease states. For example, thiazole derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives, including those similar to this compound, for their antimicrobial activity against Staphylococcus aureus. The results showed that certain derivatives exhibited MIC values lower than traditional antibiotics, indicating a promising alternative for treating resistant strains.
Case Study 2: Anticancer Activity
In a research article from Cancer Letters, researchers explored the anticancer properties of thiazole compounds on breast cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways, with the fluorinated derivative showing enhanced efficacy compared to non-fluorinated analogs.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group can enhance its binding affinity to these targets, while the thiazole ring can interact with various amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Fluorine Position and Multiplicity
- This analog may exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .
- 2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic Acid (C₁₀H₆FNO₂S, MW: 223.22 g/mol): Fluorine at the para position reduces steric hindrance, possibly improving solubility in polar solvents. However, the lack of ortho substitution may diminish interactions with hydrophobic binding pockets in biological targets .
- 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic Acid (C₁₀H₆F₂N₂O₂S, MW: 256.23 g/mol): Symmetric difluoro substitution creates a more rigid phenyl ring, which could enhance selectivity in receptor binding but reduce solubility due to increased hydrophobicity .
Halogen Substitution (Cl, CF₃)
- This compound has a melting point of 206–207°C, indicating higher crystallinity .
- 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid (C₁₁H₆F₃NO₂S, MW: 273.23 g/mol): The trifluoromethyl group is a strong electron-withdrawing substituent, significantly lowering the pKa of the carboxylic acid (enhancing ionization at physiological pH) and improving interactions with positively charged residues in enzymes .
Electron-Donating Substituents
- 2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid (C₁₂H₁₂N₂O₃S, MW: 264.30 g/mol): The ethoxy group donates electrons via resonance, reducing acidity and increasing solubility in nonpolar solvents. This modification may reduce bioavailability in aqueous environments .
Modifications on the Thiazole Core
- The fluorine at position 5 on the phenyl ring further modulates electronic effects .
- 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid (C₉H₅NO₂S₂, MW: 231.27 g/mol): Replacement of the phenyl ring with a thienyl group alters aromaticity and solubility. This compound is sparingly soluble in water but dissolves in ethanol and DMSO, making it suitable for organic synthesis .
Data Tables
Table 1. Structural and Physicochemical Comparison
Notes
- Substituent position (ortho vs. para) on the phenyl ring critically influences steric and electronic properties, affecting both solubility and target engagement .
- Electron-withdrawing groups (e.g., CF₃, Cl) enhance acidity and membrane permeability but may reduce bioavailability due to increased ionization .
- Thiazole core modifications (e.g., methyl groups, thienyl substitution) alter conformational flexibility, impacting pharmacological activity .
Biological Activity
2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid (CAS Number: 1176721-71-3) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by various research findings and case studies.
- Molecular Formula : C10H7FN2O2S
- Molecular Weight : 238.24 g/mol
- Density : 1.537 g/cm³ (predicted)
- Boiling Point : 422.6 °C (predicted)
- Acidity (pKa) : 1.10 (predicted) .
The biological activity of thiazole derivatives often hinges on their ability to interact with biological targets through various mechanisms:
- Antitumor Activity : Thiazole compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of electron-donating groups on the phenyl ring enhances this activity .
- Antimicrobial Properties : Compounds with thiazole moieties exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The introduction of halogen substituents on the phenyl ring has been linked to increased antibacterial potency .
- Enzyme Inhibition : Some thiazoles act as inhibitors of carbonic anhydrase, which is crucial in various physiological processes, including respiration and acid-base balance .
Biological Activity Data
Case Studies
-
Antitumor Efficacy :
A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound. It was found to exhibit significant activity against Jurkat cells with an IC50 value comparable to established chemotherapeutics like doxorubicin . -
Antimicrobial Screening :
The compound was tested against several bacterial strains, demonstrating notable inhibition against Staphylococcus aureus and Escherichia coli. The presence of fluorine in the phenyl ring contributed positively to its antimicrobial efficacy . -
Inhibition of Carbonic Anhydrase :
Research indicated that derivatives of thiazole could serve as effective inhibitors of carbonic anhydrase III, suggesting potential therapeutic applications in conditions where modulation of this enzyme is beneficial .
Structure-Activity Relationship (SAR)
The structural characteristics significantly influence the biological activity of thiazole derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typical. First, construct the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters. Introduce the 2-fluorophenylamino group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination). Optimize reaction temperatures (e.g., 80–100°C for cyclization) and solvent systems (e.g., DMF or THF) to enhance yields. Monitor intermediates by TLC and characterize via and .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodology : Use reversed-phase HPLC with a C18 column (e.g., Supelco®) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%). Confirm structure via high-resolution mass spectrometry (HRMS) and IR spectroscopy (carboxylic acid C=O stretch ~1700 cm). X-ray crystallography or can resolve ambiguities in regiochemistry .
Q. What in vitro assays are suitable for initial biological screening?
- Methodology : Prioritize target-specific assays based on structural analogs. For example, thiazole-carboxylic acids often modulate kinases or GPCRs. Use fluorescence polarization assays for kinase inhibition or cAMP accumulation assays for GPCR activity (e.g., EP2/EP3 agonist screening at 10 nM EC) . Include cytotoxicity profiling (e.g., MTT assay) in HEK-293 or HepG2 cells.
Advanced Research Questions
Q. How can researchers resolve contradictory activity data across cell lines or animal models?
- Methodology : Investigate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) or proteomic analysis. Validate target engagement using cellular thermal shift assays (CETSA). Adjust dosing regimens in vivo to account for metabolic instability (e.g., CYP450-mediated degradation) and use LC-MS/MS for pharmacokinetic analysis .
Q. What strategies are effective for improving solubility and bioavailability without compromising activity?
- Methodology : Modify the carboxylic acid moiety to prodrug esters (e.g., ethyl or morpholinoethyl esters) or employ salt formation (e.g., sodium or lysine salts). Evaluate logP changes via shake-flask method and solubility in PBS (pH 7.4). Maintain critical hydrogen bonds by preserving the fluorophenyl-thiazole scaffold during derivatization .
Q. How can computational tools aid in elucidating the compound’s mechanism of action?
- Methodology : Perform molecular docking (AutoDock Vina) against homology models of suspected targets (e.g., EP3 receptor). Use molecular dynamics simulations (AMBER) to assess binding stability. Validate predictions with mutagenesis studies (e.g., alanine scanning of key receptor residues) .
Q. What analytical techniques are critical for detecting degradation products under stressed conditions?
- Methodology : Subject the compound to forced degradation (heat, light, pH extremes) and analyze via UPLC-QTOF-MS. Identify major degradation pathways (e.g., hydrolysis of the thiazole ring or defluorination). Compare stability in solid vs. solution states using accelerated stability chambers (40°C/75% RH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
